molecular formula C26H22N4O4S2 B15027596 2-[(2-furylmethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-furylmethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15027596
M. Wt: 518.6 g/mol
InChI Key: VIAKJFWLPCMLCU-QNGOZBTKSA-N
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Description

2-[(2-furylmethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including a furan ring, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-furylmethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the furan ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.

    Construction of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of a suitable precursor, often through a condensation reaction, to form the pyrido[1,2-a]pyrimidin-4-one core.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-furylmethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the furan ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the furan and pyrido[1,2-a]pyrimidin-4-one rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-furylmethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of enzymes, the compound can inhibit their activity, leading to therapeutic effects.

    Modulation of receptor activity: The compound may interact with cell surface receptors, altering their signaling pathways and cellular responses.

    Interaction with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-[(2-furylmethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

    Thiazolidinones: These compounds share the thiazolidinone ring and have similar biological activities.

    Pyrido[1,2-a]pyrimidin-4-ones: Compounds with this core structure may have similar pharmacological properties.

    Furan derivatives: These compounds share the furan ring and may exhibit similar chemical reactivity.

The uniqueness of this compound lies in its combination of multiple functional groups, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C26H22N4O4S2

Molecular Weight

518.6 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22N4O4S2/c1-33-18-9-7-17(8-10-18)11-13-30-25(32)21(36-26(30)35)15-20-23(27-16-19-5-4-14-34-19)28-22-6-2-3-12-29(22)24(20)31/h2-10,12,14-15,27H,11,13,16H2,1H3/b21-15-

InChI Key

VIAKJFWLPCMLCU-QNGOZBTKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CO5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CO5)SC2=S

Origin of Product

United States

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